Gentiobiosyloleandrin

Vue d'ensemble

Description

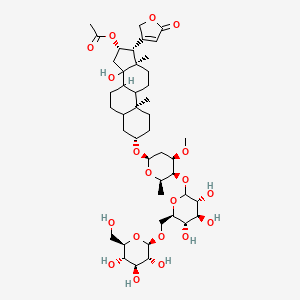

Gentiobiosyloleandrin is a natural product derived from plant sources . It has an empirical formula of C44H68O19 and a molecular weight of 901.00 . It is typically in solid form .

Molecular Structure Analysis

The molecular structure of Gentiobiosyloleandrin is complex, with an empirical formula of C44H68O19 . Detailed structural analysis would typically involve techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . Unfortunately, specific details about the molecular structure analysis of Gentiobiosyloleandrin are not available in the retrieved resources.Physical And Chemical Properties Analysis

Gentiobiosyloleandrin is a solid substance . Its boiling point is predicted to be 996.6±65.0 °C, and its density is predicted to be 1.44±0.1 g/cm3 . It is typically stored at -20°C .Applications De Recherche Scientifique

Gentiobiosyloleandrin in Plant Development

Gentiobiosyloleandrin and related glycosides have been identified in various plants, contributing to their development and chemical defense mechanisms. The research on oleander leaves identified gentiobiosyl-nerigoside and gentiobiosylbeaumontoside, along with the major trioside, gentiobiosyl-oleandrin. These compounds are part of a group of polar glycosides crucial for the plant's bioactivity (Abe & Yamauchi, 1992). Furthermore, the involvement of gentiobiose, a related compound, in plant development processes such as fruit ripening and release of bud dormancy in Gentianaceae has been studied, highlighting the importance of these glycosides in plant biology (Takahashi et al., 2018).

Gentiobiosyloleandrin in Therapeutic Research

While directly related research on gentiobiosyloleandrin in therapeutic contexts is limited, studies on related glycosides offer insights into potential applications. For instance, various glycosides isolated from Gentian root and Swertia herb showed significant gastroprotective effects in rat models, indicating the therapeutic potential of these compounds in treating gastric lesions (Niiho et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Gentiobiosyloleandrin, also known as Oleandrigenin beta-neritrioside, is a cardiac glycoside . Its primary targets are the Na,K-ATPase enzymes . These enzymes play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

Gentiobiosyloleandrin interacts with its targets by inhibiting the Na,K-ATPase enzymes . This inhibition disrupts the ion balance within the cell, leading to an increase in intracellular sodium levels. The sodium-calcium exchanger then works to restore this balance, resulting in an influx of calcium ions. The elevated intracellular calcium levels trigger various cellular responses, including increased contractility in cardiac cells .

Biochemical Pathways

The inhibition of Na,K-ATPase by Gentiobiosyloleandrin affects several biochemical pathways. One of the key pathways is the calcium signaling pathway . The increased intracellular calcium levels can activate various calcium-dependent signaling pathways, leading to changes in gene expression and cellular function .

Pharmacokinetics

The pharmacokinetics of Gentiobiosyloleandrin involves its absorption, distribution, metabolism, and excretion (ADME). As a lipid-soluble compound, Gentiobiosyloleandrin is rapidly absorbed and widely distributed in the body . It is metabolized into Oleandrigenin, its aglycone form

Result of Action

The result of Gentiobiosyloleandrin’s action at the molecular and cellular level is an increase in the contractility of cardiac cells, making it potentially useful in the treatment of heart failure . It also exhibits various toxicities, especially cardiotoxicity, which can be fatal .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gentiobiosyloleandrin. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Furthermore, individual factors such as age, sex, genetic makeup, and health status can influence its pharmacokinetics and pharmacodynamics .

Propriétés

IUPAC Name |

[(3S,10S,13R,16S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-4-methoxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68O19/c1-19-39(63-41-38(53)36(51)34(49)29(62-41)18-57-40-37(52)35(50)33(48)28(16-45)61-40)26(55-5)14-31(58-19)60-23-8-10-42(3)22(13-23)6-7-25-24(42)9-11-43(4)32(21-12-30(47)56-17-21)27(59-20(2)46)15-44(25,43)54/h12,19,22-29,31-41,45,48-54H,6-11,13-18H2,1-5H3/t19-,22?,23+,24?,25?,26-,27+,28-,29-,31+,32+,33-,34-,35+,36+,37-,38-,39+,40-,41?,42+,43-,44?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZLCDIEFSFXDK-DUFUQXSKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3(C(C2)CCC4C3CC[C@]5(C4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H68O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904193 | |

| Record name | Oleandrigenin β-neritrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

901.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gentiobiosyloleandrin | |

CAS RN |

53270-25-0 | |

| Record name | Oleandrigenin β-neritrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2895154.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2895158.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2895164.png)

![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)

![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)